molecular formula C17H13NO3 B2526746 3-(3-methoxybenzoyl)quinolin-4(1H)-one CAS No. 892291-03-1

3-(3-methoxybenzoyl)quinolin-4(1H)-one

Cat. No.: B2526746
CAS No.: 892291-03-1
M. Wt: 279.295
InChI Key: XDQRQWPDCDARFW-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Development

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. This class of compounds is of immense significance in drug discovery and development, forming the core structure of a vast number of pharmaceuticals. pharmacy180.comrsc.org An analysis of FDA-approved drugs reveals that a significant majority contain at least one heterocyclic ring, with nitrogenous heterocycles being particularly prevalent. nih.gov

The prevalence of nitrogen-containing heterocycles in pharmaceuticals can be attributed to several key factors. The presence of the nitrogen atom imparts unique physicochemical properties to the molecule, including the ability to form hydrogen bonds, act as a proton acceptor or donor, and coordinate with metal ions. These interactions are crucial for the binding of a drug molecule to its biological target, such as an enzyme or a receptor, thereby eliciting a therapeutic effect. Furthermore, the rigid cyclic structure of these compounds can help to pre-organize the molecule for optimal binding, reducing the entropic penalty upon complex formation.

Prominent examples of drugs based on nitrogen-containing heterocyclic scaffolds span a wide range of therapeutic areas and include antibiotics, anticancer agents, antivirals, and central nervous system drugs. This underscores the versatility and importance of this structural class in addressing a multitude of human diseases.

Overview of the Quinolin-4(1H)-one Core as a Privileged Scaffold in Bioactive Molecules

Within the broad family of nitrogen-containing heterocycles, the quinolin-4(1H)-one core has been identified as a "privileged scaffold." This term is used in medicinal chemistry to describe a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of a diverse range of bioactive compounds. nih.govmdpi.com

The quinolin-4(1H)-one scaffold consists of a fused benzene (B151609) and pyridinone ring system. This bicyclic structure provides a rigid and planar platform that can be readily functionalized at various positions, allowing for the fine-tuning of its biological activity. The presence of the nitrogen atom and the carbonyl group offers sites for hydrogen bonding, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with biological macromolecules.

Derivatives of the quinolin-4(1H)-one scaffold have been reported to exhibit a wide array of pharmacological activities, including:

Antimicrobial activity: The quinolone class of antibiotics, which features the 4-quinolone core, has been a cornerstone of antibacterial therapy for decades. mdpi.com

Anticancer activity: Numerous quinolin-4(1H)-one derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. mdpi.com

Antiviral activity: This scaffold has also been explored for the development of agents targeting viral infections.

Antimalarial activity: Certain quinolin-4(1H)-one derivatives have shown promise as antimalarial agents. purdue.edu

Anticonvulsant activity: Research has indicated the potential of this scaffold in the development of drugs for the treatment of epilepsy. researchgate.netnih.govnih.gov

The diverse biological profile of the quinolin-4(1H)-one core highlights its importance as a privileged scaffold in the ongoing search for new and improved medicines.

Research Trajectories and Academic Focus on 3-(3-methoxybenzoyl)quinolin-4(1H)-one and Related Derivatives

While the broader quinolin-4(1H)-one scaffold has been extensively studied, academic and industrial research often focuses on specific substitution patterns to achieve desired biological effects. The substitution at the 3-position of the quinolin-4(1H)-one ring has been a particularly active area of investigation. The introduction of an aroyl group, such as a methoxybenzoyl group, at this position can significantly influence the molecule's biological activity.

Although specific research exclusively detailing the synthesis and biological evaluation of this compound is not extensively documented in publicly available literature, the broader class of 3-aroyl-4-quinolones has garnered scientific interest. Research in this area generally follows several key trajectories:

Synthesis: The development of efficient and versatile synthetic methods for the preparation of 3-aroyl-4-quinolones is a primary focus. These methods often involve the condensation of anthranilic acid derivatives with β-ketoesters or related precursors. mdpi.com

Biological Screening: Once synthesized, these compounds are typically screened against a panel of biological targets to identify potential therapeutic applications. This can include assays for antimicrobial, anticancer, and anticonvulsant activities.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves understanding how modifications to the chemical structure of the 3-aroyl-4-quinolone scaffold affect its biological activity. For instance, the position of the methoxy (B1213986) group on the benzoyl ring, as well as the presence of other substituents on either the quinolinone core or the benzoyl moiety, can have a profound impact on potency and selectivity. pharmacy180.comorientjchem.org

The academic focus on compounds like this compound and its derivatives is driven by the potential to discover novel drug candidates with improved efficacy and safety profiles. The methoxy group, in particular, is a common feature in many bioactive molecules and can influence properties such as solubility, metabolic stability, and receptor binding.

Table 1: Investigated Biological Activities of 3-Aroyl-4-Quinolone Derivatives

Biological ActivityKey Findings
Anticonvulsant Certain derivatives have shown protection against chemically induced seizures in animal models. researchgate.netnih.gov
Antimicrobial Some compounds exhibit activity against various bacterial strains.
Anticancer Derivatives have demonstrated cytotoxicity against human cancer cell lines. mdpi.com

Table 2: Common Synthetic Precursors for 3-Aroyl-4-Quinolones

Precursor 1Precursor 2
Substituted Anthranilic AcidsAroylpyruvates
Substituted Isatins1,3-Dicarbonyl Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methoxybenzoyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)16(19)14-10-18-15-8-3-2-7-13(15)17(14)20/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQRQWPDCDARFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 3 Methoxybenzoyl Quinolin 4 1h One and Its Analogues

Established Cyclization Strategies for Quinolin-4(1H)-one Synthesis

The construction of the fundamental quinolin-4(1H)-one ring system can be achieved through several classical named reactions. These methods, developed over decades of research, provide reliable pathways to this important heterocyclic core.

Gould–Jacobs Reaction Protocols

The Gould–Jacobs reaction is a widely employed method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4(1H)-ones. The reaction typically involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative, followed by a thermal cyclization. nih.gov

The initial step is the formation of an anilinomethylenemalonate intermediate. Subsequent heating, often at high temperatures (around 250 °C), induces an intramolecular cyclization to form the quinolone ring. This high-temperature cyclization is a key feature of the Gould-Jacobs reaction. google.com The resulting 3-carbethoxy-4-hydroxyquinoline can then be hydrolyzed and decarboxylated to yield the quinolin-4(1H)-one. While effective for many quinolone syntheses, the traditional Gould-Jacobs reaction can be limited by the harsh thermal conditions required for cyclization, which may not be suitable for substrates with sensitive functional groups. google.com For the synthesis of 3-aroyl-4-quinolones, a modified Gould-Jacobs approach has been explored, but it often proves to be less efficient than other methods. lookchem.com

Conrad–Limpach Condensation Procedures

The Conrad–Limpach synthesis provides another classical route to 4-hydroxyquinolines. This method involves the condensation of an aniline with a β-ketoester. mdpi.com The reaction proceeds through the formation of a β-aminoacrylate intermediate, which is then cyclized under thermal conditions to afford the 4-hydroxyquinoline (B1666331) product.

A key aspect of the Conrad-Limpach synthesis is the regioselectivity of the initial condensation. The reaction of an aniline with a β-ketoester can occur at either the keto or the ester carbonyl group. Typically, lower temperatures favor attack at the more reactive keto group, leading to the desired intermediate for 4-hydroxyquinoline formation. mdpi.com Similar to the Gould-Jacobs reaction, the cyclization step often requires high temperatures.

Biere–Seelen Synthesis Routes

The Biere–Seelen synthesis offers a pathway to quinolin-4-ones starting from methyl anthranilate. The key steps involve a Michael addition of methyl anthranilate to an activated alkyne, such as dimethyl acetylenedicarboxylate, followed by a base-promoted cyclization. mdpi.com This method allows for the introduction of substituents at various positions of the quinolone ring, depending on the nature of the starting materials. The cyclization is typically achieved using a strong base. mdpi.com

Dieckmann Condensation Approaches

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that can be adapted for the synthesis of cyclic β-keto esters, which are precursors to quinolin-4(1H)-ones. In the context of quinolone synthesis, a diester intermediate is first prepared, often through the reaction of an anthranilate derivative with a suitable Michael acceptor. This diester is then subjected to intramolecular cyclization in the presence of a base to form the quinolin-4(1H)-one ring system.

Camps' Cyclization Methodologies

The Camps cyclization is a versatile method for the synthesis of both quinolin-2-ones and quinolin-4(1H)-ones from o-acylaminoacetophenones. The reaction is typically carried out in the presence of a base, such as sodium hydroxide. The regioselectivity of the cyclization, leading to either the 2-one or 4-one isomer, is influenced by the reaction conditions and the nature of the substituents on the starting material.

Regioselective Synthesis of 3-Substituted Quinolin-4(1H)-ones

The introduction of a substituent at the 3-position of the quinolin-4(1H)-one ring is crucial for modulating the biological activity of these compounds. The synthesis of 3-(3-methoxybenzoyl)quinolin-4(1H)-one requires a regioselective method that allows for the specific introduction of the 3-methoxybenzoyl group.

A highly effective and versatile method for the preparation of 3-aroyl-4-quinolones involves a Michael-type addition of methyl anthranilate to a β-ketonic enol ether, followed by a base-promoted cyclization. lookchem.com This approach offers a significant advantage over the modified Gould-Jacobs reaction for this class of compounds. lookchem.com

The general procedure involves the reaction of methyl anthranilate with a suitable β-ketonic enol ether in a solvent mixture, followed by the addition of a strong base to induce cyclization. The use of a high-boiling solvent like diphenyl ether in a mixture with methanol (B129727) at reflux has been shown to improve the yields of the cyclization step for many 3-aroyl-4-quinolones. lookchem.com

The key intermediate in this synthesis is an enaminoester, which is formed through the Michael addition. The subsequent base-promoted intramolecular cyclization leads to the formation of the desired 3-aroyl-quinolin-4(1H)-one. This method has been successfully applied to the synthesis of a variety of 3-aroyl-4-quinolones with different substituents on the aroyl ring. lookchem.com

EntryAroyl Group (Ar)Yield (%)
1aPhenyl37
1b4-Methylphenyl68
1c4-Methoxyphenyl72
1d4-Chlorophenyl75
1e4-Fluorophenyl70
1f2-Thienyl55
1g3-Pyridyl48

Table 1: Synthesis of various 3-aroyl-4-quinolones via Michael addition and cyclization. Data sourced from Stern, E., et al. (2004). lookchem.com

For the specific synthesis of this compound, the required β-ketonic enol ether would be derived from 3-methoxyacetophenone. The reaction would proceed as follows:

Formation of the β-ketonic enol ether: 3-Methoxyacetophenone is reacted with a suitable reagent, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to form the corresponding enol ether.

Michael Addition: The resulting β-ketonic enol ether is then reacted with methyl anthranilate to form the enaminoester intermediate, methyl 2-((3-(3-methoxyphenyl)-3-oxoprop-1-en-1-yl)amino)benzoate.

Cyclization: The enaminoester is cyclized in the presence of a strong base, such as sodium methoxide, in a high-boiling solvent mixture like methanol and diphenyl ether at reflux to yield this compound. lookchem.com

This regioselective approach provides a reliable and efficient route to the target compound and its analogues, allowing for the exploration of their structure-activity relationships.

Snieckus' Ortho-Metallation and Cyclization Sequences

One of the established methods for the synthesis of 3-substituted quinolin-4-ones is the Snieckus reaction. This methodology relies on a regioselective directed ortho-metallation (DoM) of an anthranilic acid amide derivative. The general approach involves the condensation of an anthranilic acid amide with a suitable ketone to form an imine intermediate. This imine is then treated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to induce cyclization and formation of the quinolin-4-one ring. mdpi.com

The key step is the deprotonation at the ortho position of the aromatic ring, directed by the amide group, followed by an intramolecular nucleophilic attack of the resulting carbanion onto the imine carbon. Subsequent elimination of water furnishes the desired 3-substituted quinolin-4-one. This method is particularly valuable due to the wide availability of substituted anthranilic acid amides and ketones, allowing for the synthesis of a diverse range of analogues. The reaction is generally carried out under anhydrous conditions at low temperatures.

Table 1: Snieckus' Ortho-Metallation for 3-Substituted Quinolin-4(1H)-ones

Anthranilic Acid Amide Ketone Base Product Yield (%) Reference
Anthranilamide Acetophenone LDA 2-Phenylquinolin-4(1H)-one - mdpi.com

Palladium-Catalyzed Carbonylation and Cyclization Reactions

Palladium-catalyzed reactions are powerful tools in modern organic synthesis. For the construction of quinolin-4-ones, palladium-catalyzed carbonylative annulation of o-iodoanilines with terminal alkynes represents a significant strategy. mdpi.com In this approach, carbon monoxide is employed as the carbonyl source for the C4-position of the quinolone ring.

The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a palladium(0) complex, followed by the insertion of carbon monoxide and the terminal alkyne. The subsequent intramolecular cyclization and reductive elimination of the palladium catalyst yield the 3-substituted quinolin-4-one. The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. Milder reaction conditions have been developed to improve the practicality of this methodology. mdpi.com

Copper-Catalyzed Direct Cyclization Reactions

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of quinoline (B57606) derivatives. One notable approach is the copper-catalyzed domino reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes. This process involves a sequence of an aldol (B89426) reaction, C(aryl)-N bond formation, and subsequent elimination to construct the quinoline core.

Another innovative copper-catalyzed strategy involves the ring-opening and reconstruction of anthranils with oxo-compounds, such as 1,3-diketones or aldehydes, to produce 2-aryl(alkyl)-3-acylquinolines. rsc.org This reaction proceeds via N-O bond cleavage and subsequent C-N/C-C bond formation, often using dioxygen as the sole oxidant. These methods offer high yields and a broad substrate scope, making them attractive for the synthesis of complex quinoline derivatives.

ICl-Induced Cyclization Techniques

Iodine monochloride (ICl) has been effectively utilized as an electrophilic reagent to induce the cyclization of heteroatom-substituted alkynones, leading to the formation of 3-iodoquinolinones. rsc.orgrsc.org This method provides a straightforward and highly efficient route to these valuable intermediates. The reaction proceeds under mild conditions and demonstrates tolerance to a variety of functional groups, generally affording the products in good to excellent yields.

The resulting 3-iodoquinolinones are versatile precursors that can be further functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This two-step sequence allows for a rapid increase in molecular complexity and the introduction of diverse substituents at the 3-position, including aroyl groups, thus providing a viable pathway to compounds like this compound.

β-Amido Ynones Transformation to 3-Acyl-Substituted Quinolin-4(1H)-ones

A highly chemoselective and efficient transformation of β-amido ynones has been developed for the synthesis of 3-acyl-substituted quinolones. nih.govnih.gov This metal-free method is particularly noteworthy. The reaction of β-cyclic amido ynones in anhydrous ethylene (B1197577) glycol leads to the selective formation of 3-acyl-substituted quinolones through a process involving a selective C=O bond cleavage, a 1,5-O migration, and a C=C bond recombination. nih.govnih.gov

This strategy is advantageous due to its operational simplicity, the absence of metal catalysts, and its ability to tolerate a wide range of substituents on both the amide and ynone moieties. The choice of solvent and the presence or absence of water can influence the reaction pathway, allowing for the selective synthesis of either 3-acyl-substituted quinolones or 3-H-quinolones.

Table 2: Synthesis of 3-Acyl-Substituted Quinolin-4(1H)-ones from β-Amido Ynones | β-Amido Ynone Substituent (R1) | Acyl Group (R2) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenyl | Benzoyl | 3-Benzoyl-2-phenylquinolin-4(1H)-one | - | nih.govnih.gov | | 4-Methylphenyl | 4-Methylbenzoyl | 3-(4-Methylbenzoyl)-2-(4-methylphenyl)quinolin-4(1H)-one | - | nih.govnih.gov | | 4-Methoxyphenyl | 4-Methoxybenzoyl | 3-(4-Methoxybenzoyl)-2-(4-methoxyphenyl)quinolin-4(1H)-one | - | nih.govnih.gov |

Note: The table represents the general scope of the reaction. Specific yields for a broad range of substrates are detailed in the primary literature.

Transition Metal-Catalyzed and Metal-Free Synthetic Approaches

Oxidative Annulation Strategies for Quinoline Frameworks

Oxidative annulation has become a powerful strategy for the synthesis of quinoline frameworks, with both transition-metal-catalyzed and metal-free approaches being developed. mdpi.com These methods often involve the formation of C-C and C-N bonds in a single step through C-H bond activation and functionalization.

Rhodium-catalyzed oxidative annulation, for instance, has been employed for the synthesis of quinoline derivatives. These reactions often utilize an oxidant to facilitate the catalytic cycle. A rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates, where a copper(II) species served as the terminal oxidant. mdpi.com

In the realm of metal-free synthesis, a [4+2] annulation of anthranils and enaminones, catalyzed by methanesulfonic acid (MSA) and sodium iodide (NaI), has been developed to efficiently produce 3-acylquinolines. mdpi.com This ring-opening/reconstruction strategy is characterized by its operational simplicity, high yields, and broad substrate scope. The proposed mechanism involves the activation of the enaminone by MSA, followed by a reaction with the anthranil (B1196931), intramolecular cyclization, and subsequent conversion to the final 3-acylquinoline product. mdpi.com

Table 3: Transition Metal-Free Synthesis of 3-Acylquinolines via Annulation of Anthranils and Enaminones

Enaminone Substituent (R1) Anthranil Substituent (R2) Acyl Group (R3) Product Yield (%) Reference
Phenyl H Benzoyl 3-Benzoyl-2-phenylquinoline High mdpi.com
4-Chlorophenyl H 4-Chlorobenzoyl 3-(4-Chlorobenzoyl)-2-(4-chlorophenyl)quinoline High mdpi.com

Note: The term "High" indicates that the primary literature reports good to excellent yields for a range of substrates under this methodology.

N-Heterocyclic Carbene-Catalyzed Syntheses

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of unique reactivity, particularly the umpolung (polarity reversal) of aldehydes. researchgate.net This catalytic strategy has been effectively applied to the synthesis of quinolin-4-ones. One prominent method involves the reaction of α,β-unsaturated carboxylic acids with substituted isatoic anhydrides. mdpi.com In this process, the NHC catalyst activates the carboxylic acid, which then participates in a decarboxylative cyclization with the isatoic anhydride, yielding the quinolin-4-one core. mdpi.com

Another NHC-catalyzed approach enables the synthesis of chiral dihydroquinolines through a chemoselective reaction. researchgate.net This method involves the reaction of α-bromoenals with 2-aminoaldehydes. The NHC catalyst selectively reacts with the α-bromoenal to generate an α,β-unsaturated acylazolium intermediate. This key intermediate then undergoes a cascade reaction with the 2-aminoaldehyde to furnish the chiral dihydroquinoline product with high enantioselectivity. researchgate.net These methods showcase the utility of NHCs in constructing the fundamental quinoline framework under mild conditions.

Table 1: Examples of N-Heterocyclic Carbene-Catalyzed Reactions for Quinoline Synthesis
Reactant AReactant BCatalyst/ConditionsProduct TypeYieldReference
Isatoic Anhydrideα,β-Unsaturated Carboxylic AcidNHC, BaseQuinolin-4-oneNot Specified mdpi.com
2-Aminoaldehydeα-BromoenalChiral NHCChiral DihydroquinolineHigh researchgate.net

Environmentally Benign and Green Chemistry Protocols

Green chemistry principles, which aim to reduce waste, use safer solvents, and improve energy efficiency, have been increasingly applied to the synthesis of quinolin-4-ones. These protocols offer sustainable alternatives to traditional methods that often rely on harsh conditions and hazardous materials.

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and purer products compared to conventional heating. nih.govconicet.gov.ar This technique has been successfully employed in the synthesis of 3-substituted-quinol-4-ones. For instance, the Gould-Jacobs reaction, a classical method for quinolone synthesis involving the condensation of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization, can be significantly accelerated. conicet.gov.ar Microwave-assisted procedures can accomplish the synthesis of ethyl-quinolon-4-one-3-carboxylates in minutes, whereas conventional methods often require several hours at high reflux temperatures. conicet.gov.ar This rapid, one-pot procedure is highly efficient and has been expanded to a range of aniline and malonate derivatives. conicet.gov.arnih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Ethyl-quinolon-4-one-3-carboxylates conicet.gov.ar
Substrate (Aniline)MethodTimeTemperature (°C)Yield (%)
AnilineMicrowave15 min25085
Conventional3 h25075
p-ToluidineMicrowave15 min25089
Conventional3 h25078

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce waste and simplify purification procedures. The Friedländer synthesis of quinolines has been achieved under solvent-free conditions at 60 °C using a magnetic nanocatalyst, which can be easily recovered and reused. nih.gov While not specific to 3-acylquinolones, this demonstrates the feasibility of solventless quinoline synthesis.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An environmentally friendly decarboxylating cyclization to produce quinolin-4-ones has been developed using water as the solvent at 80°C. mdpi.com This reaction uses readily available isatoic anhydrides and 1,3-dicarbonyl compounds, with the only by-products being water and carbon dioxide. mdpi.com Furthermore, palladium-catalyzed Heck coupling reactions to synthesize derivatives like (E)-3-styrylquinolin-4(1H)-ones have been successfully performed in aqueous media. rsc.org Three-component syntheses of quinolines have also been reported in water, often assisted by ultrasound irradiation, further enhancing their green credentials. nih.govresearchgate.net

Table 3: Examples of Solvent-Free and Aqueous Medium Reactions
Reaction TypeReactantsConditionsProduct TypeYieldReference
Decarboxylating CyclizationIsatoic Anhydride, 1,3-Dicarbonyl CompoundWater, 80°CQuinolin-4-oneGood to Excellent mdpi.com
Heck Coupling3-Iodo-4-quinolone, StyrenePd(OAc)₂, TBAB, Water(E)-3-Styrylquinolin-4(1H)-oneModerate to Good rsc.org
Friedländer Synthesis2-Aminobenzophenone, Ethyl AcetoacetateFe₃O₄@SiO₂/ZnCl₂ catalyst, 60°C, Solvent-FreePolysubstituted Quinoline95% nih.gov

Visible-light photocatalysis has emerged as a powerful green technology, enabling chemical transformations to proceed under exceptionally mild conditions using light as a renewable energy source. This approach has been applied to the synthesis of quinolines and related heterocycles. mdpi.com For example, the C-3 acylation of quinoxalin-2(1H)-ones, a structure closely related to quinolin-4(1H)-ones, has been achieved using visible light. researchgate.net Another protocol describes a photoredox catalytic three-component reaction for quinoline synthesis. researchgate.net These methods often proceed at room temperature and can utilize air as a sustainable oxidant, avoiding the need for harsh chemical oxidants. researchgate.net The reactions are typically mediated by a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process, generating radical intermediates that participate in the desired bond-forming cascade. mdpi.com

Table 4: Examples of Photocatalyst-Mediated Quinoline Synthesis
Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Oxidative C-H AcylationQuinoxalin-2(1H)-ones, AldehydesVisible Light, Air3-Acylquinoxalin-2(1H)-one researchgate.net
Electrocyclization2-VinylaryliminesVisible Light, 9,10-PhenanthrenequinonePolysubstituted Quinoline mdpi.com
Three-Component ReactionAnilines, Alkynes, etc.Photoredox CatalystSubstituted Quinoline researchgate.net

Sonochemistry, the application of ultrasound to chemical reactions, provides a non-conventional energy source that accelerates reactions through the phenomenon of acoustic cavitation. tandfonline.commdpi.com This process involves the formation, growth, and implosive collapse of bubbles in a liquid, generating localized hot spots with extreme temperatures and pressures. This has proven highly effective in the synthesis of quinoline derivatives, leading to significant rate enhancements, higher yields, and improved product purity. tandfonline.comnih.gov A notable example is the O-alkylation of 4-hydroxy-2-methylquinolines, where ultrasound reduced the reaction time from 18 hours under conventional stirring to just 15 minutes, with products obtained in high purity without the need for chromatographic separation. mdpi.com Ultrasound has also been effectively combined with multicomponent strategies in aqueous media, providing a rapid and green route to various quinoline derivatives. nih.govresearchgate.net

Table 5: Comparison of Ultrasound-Assisted vs. Conventional O-Alkylation of a Quinolinone Derivative mdpi.com
MethodReagentsSolventTimeYield (%)
Ultrasound4-hydroxy-6-methoxy-2-methylquinoline, Benzyl Bromide, K₂CO₃DMF15 min84
Conventional Stirring4-hydroxy-6-methoxy-2-methylquinoline, Benzyl Bromide, K₂CO₃DMF18 h95

Multicomponent Reaction Strategies for Diversification

Multicomponent reactions (MCRs), where three or more starting materials are combined in a single step to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov This strategy is exceptionally well-suited for the synthesis and diversification of the 3-acyl-quinolin-4(1H)-one scaffold.

A highly efficient, three-component, one-pot domino protocol has been developed for the synthesis of a diverse range of functionalized quinolones, including 3-benzoyl derivatives. nih.gov This method involves the reaction of an aniline, a β-ketoester (such as ethyl benzoylacetate), and an orthoester (like triethyl orthoformate). The reaction proceeds through a cascade of condensation, nucleophilic aromatic substitution, and Friedel-Crafts-type cyclization, affording the desired quinolone products in moderate to excellent yields without the need for chromatography. nih.gov

Another effective one-pot synthesis of 3-carbonyl-4-quinolone derivatives utilizes a copper-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones. organic-chemistry.org This is followed by a base-mediated cyclization and a mild oxidation step to yield the final products. This approach is notable for its mild reaction conditions and short reaction times. organic-chemistry.org These MCR strategies provide rapid access to a library of analogues by simply varying the individual starting components, making them powerful tools for drug discovery and materials development.

Table 6: Examples of Multicomponent Syntheses of 3-Acyl-Quinolin-4(1H)-ones
Component AComponent BComponent CConditionsProduct TypeYield (%)Reference
4-(Trifluoromethyl)anilineEthyl BenzoylacetateTriethyl Orthoformatep-TsOH, 120°C3-Benzoyl-6-(trifluoromethyl)quinolin-4(1H)-one78 nih.gov
4-ChloroanilineEthyl BenzoylacetateTriethyl Orthoformatep-TsOH, 120°C3-Benzoyl-6-chloroquinolin-4(1H)-one82 nih.gov
Methyl 2-aminobenzoateBenzalacetone-Cu(OTf)₂, DBU, O₂3-Acetyl-2-phenylquinolin-4(1H)-one86 organic-chemistry.org
Methyl 2-amino-5-chlorobenzoateChalcone-Cu(OTf)₂, DBU, O₂3-Benzoyl-6-chloro-2-phenylquinolin-4(1H)-one89 organic-chemistry.org

Synthetic Challenges and Innovations in this compound Construction

The synthesis of 3-aroyl-quinolin-4(1H)-ones, including the specific target compound this compound, presents a unique set of challenges that stem from the need to construct a polysubstituted heterocyclic core with precise regiochemical control. Traditional synthetic routes to the quinolin-4-one scaffold, such as the Conrad-Limpach or Gould-Jacobs reactions, often require harsh conditions like high temperatures, which can limit their applicability, particularly for substrates with sensitive functional groups. mdpi.commdpi.com The construction of the 3-aroyl moiety introduces further complexity, demanding robust and versatile synthetic strategies.

A primary challenge in the synthesis of these compounds is achieving efficient cyclization. One established method involves a Michael-type addition of methyl anthranilate to a β-ketonic enol ether, followed by a base-promoted cyclization. researchgate.net However, this crucial ring-closure step can be sluggish and often requires heating at high temperatures in solvents like diphenyl ether to proceed at a reasonable rate. researchgate.net Another significant hurdle is the low solubility of many quinolone intermediates and final products, which complicates purification processes, often requiring chromatographic methods that may be difficult to scale. nih.gov

Furthermore, the synthesis of analogues bearing multiple, similar functional groups introduces challenges of chemoselectivity. For instance, in the synthesis of related quinolones with more than one methoxy (B1213986) group, the selective deprotection of a 4-O-methylether in the presence of an aryl methoxy group proved difficult, necessitating the development of an alternative pathway using an O-ethylether to achieve the desired transformation. nih.gov This highlights a potential challenge in synthesizing analogues of this compound that might require differential protection strategies.

In response to these challenges, significant innovations have emerged, focusing on milder reaction conditions, improved efficiency, and the avoidance of toxic reagents.

Transition-Metal-Free Synthesis: A major advancement has been the development of transition-metal-free protocols, which are highly desirable to avoid metal contamination in pharmaceutically relevant compounds. rsc.org One such innovative strategy involves the formal [4+2] annulation of enaminones with anthranils. mdpi.comresearchgate.net This method, promoted by methanesulfonic acid (MSA) and sodium iodide (NaI), proceeds through an aza-Michael addition and subsequent intramolecular annulation under relatively mild conditions, offering high yields and a broad substrate scope. mdpi.comresearchgate.net Another metal-free approach utilizes the heteroannulation of anthranilic acid with aroyl pyruvates, providing a direct and effective route to the 3-aroyl-quinolin-4-one core. researchgate.net

Copper-Catalyzed Methodologies: Copper catalysis has provided an efficient alternative for constructing these scaffolds. One reported synthesis proceeds via a copper-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones. rsc.org This initial addition is followed by a base-mediated cyclization and subsequent oxidation to furnish the final 3-acyl-2-substituted 4-quinolone products. rsc.org This method demonstrates good tolerance for various functional groups, although sterically hindered substrates can sometimes result in lower yields. rsc.org

Domino and Multicomponent Reactions: To improve synthetic efficiency and atom economy, domino (or cascade) reactions have been developed. A notable example is a TsCl-mediated domino sequence that constructs the quinolone core from chromone-3-carboxaldehydes and amines, significantly shortening what would otherwise be a multi-step synthesis. rsc.org Multicomponent reactions (MCRs), which form several bonds in a single operation, also represent a powerful innovation for rapidly building molecular complexity from simple starting materials. mdpi.comnih.gov

Interactive Data Table: Comparison of Synthetic Methodologies for 3-Aroyl-Quinolin-4-ones

MethodKey ReagentsConditionsAdvantagesChallenges/Limitations
Michael Addition & CyclizationMethyl anthranilate, β-ketonic enol ethersBase-promoted, reflux in diphenyl etherVersatile for various aroyl groupsHigh temperatures required for cyclization
Annulation of AnthranilsEnaminones, AnthranilsMethanesulfonic acid (MSA), NaI, 110 °CTransition-metal-free, high yieldsRequires synthesis of anthranil precursors
HeteroannulationAnthranilic acid, Aroyl pyruvate (B1213749)Metal-freeDirect, successful for analoguesSpecific to aroyl pyruvate availability
Copper-Catalyzed Aza-Michael2-Aminobenzoates, α,β-unsaturated ketonesCu-catalyst, base-mediated cyclizationGood functional group toleranceLower yields with sterically hindered substrates
Domino ReactionChromone-3-carboxaldehydes, AminesTsCl-mediatedShortens multi-step synthesis, high overall yieldDependent on chromone (B188151) starting material

Structure Activity Relationship Sar Studies of 3 3 Methoxybenzoyl Quinolin 4 1h One Derivatives

Impact of Substituents on the Quinolin-4(1H)-one Core

The quinolin-4(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, known for its broad range of biological activities. nih.gov Modifications to this core structure can significantly alter the compound's pharmacological profile. Key positions for substitution on the quinolin-4(1H)-one ring system include the N1-position, the C2-position, and various positions on the fused benzene (B151609) ring (C5, C6, C7, and C8).

The nature of the substituent at the N1-position can influence the molecule's polarity, solubility, and ability to form hydrogen bonds. Small alkyl groups or a simple hydrogen atom are common. The introduction of larger or more complex groups could sterically hinder the interaction with biological targets.

Table 1: Illustrative Impact of Substituents on the Quinolin-4(1H)-one Core on a Hypothetical Biological Activity

Position Substituent (R) Hypothetical Biological Activity (IC₅₀, µM) Rationale for Activity Change
N1H1.2Baseline activity
N1CH₃0.8Increased lipophilicity may enhance cell permeability
C6Cl0.5Electron-withdrawing group may enhance binding affinity
C7OCH₃1.5Electron-donating group may be unfavorable for this position
C2CH₃2.1Potential steric hindrance at the active site

Note: The data in this table is hypothetical and for illustrative purposes only.

Role of the 3-Methoxybenzoyl Moiety in Modulating Biological Activity

The 3-methoxybenzoyl group at the C3-position is a significant feature of the molecule, likely playing a crucial role in its interaction with biological targets. This moiety consists of a phenyl ring substituted with a methoxy (B1213986) group at the meta-position, connected to the quinolin-4(1H)-one core via a carbonyl linker.

The benzoyl group itself provides a large, rigid, and aromatic structure that can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket. The carbonyl group is a key hydrogen bond acceptor, which can form a critical interaction with a hydrogen bond donor on the target protein.

Systematic Evaluation of Substituent Effects at Key Positions

A systematic evaluation of substituents at various positions is essential to build a comprehensive SAR profile.

C3-Position: The nature of the acyl group at C3 is critical. Replacing the 3-methoxybenzoyl group with other aroyl groups (e.g., benzoyl, 4-chlorobenzoyl, 2-naphthoyl) would probe the importance of the aromatic system and the effect of different electronic and steric properties.

Quinoline (B57606) Ring Positions: As mentioned in section 3.1, substitutions at positions C5, C6, C7, and C8 of the quinoline ring can fine-tune the electronic and lipophilic properties of the molecule. For example, introducing small, lipophilic groups at C6 or C7 has been shown in some quinoline series to enhance activity.

Methoxybenzoyl Phenyl Ring Positions: The position and nature of the substituent on the benzoyl phenyl ring are expected to be highly influential. Moving the methoxy group from the meta- (C3') to the ortho- (C2') or para- (C4') position would likely alter the binding mode and affinity. Replacing the methoxy group with other substituents (e.g., hydroxyl, chloro, methyl, trifluoromethyl) would provide insights into the electronic and steric requirements at this position.

Table 2: Hypothetical SAR Data for Substitutions on the Methoxybenzoyl Phenyl Ring

Substituent at C3' Hypothetical Biological Activity (IC₅₀, µM) Rationale
OCH₃ (meta)1.2Baseline activity
OCH₃ (para)0.7May allow for a more favorable interaction with the target
OCH₃ (ortho)3.5Potential steric clash with the binding pocket
Cl (meta)0.9Similar size to methoxy, different electronic properties
H2.0Loss of potential hydrogen bond acceptor or favorable steric bulk

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-(3-methoxybenzoyl)quinolin-4(1H)-one Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of this compound analogues, a 3D-QSAR model could be developed to predict the activity of novel compounds and to guide further synthesis. imist.ma

The process would involve:

Data Set Preparation: A series of analogues with varying substituents at different positions would be synthesized and their biological activities determined.

Molecular Modeling and Alignment: The 3D structures of the molecules would be generated and aligned based on a common scaffold, such as the quinolin-4(1H)-one core. nih.gov

Descriptor Calculation: Various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, would be calculated for each molecule. imist.ma

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, would be used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov The model's predictive power would be rigorously validated using internal and external test sets of compounds. researchgate.net

The resulting QSAR model, often visualized with contour maps, can highlight regions where certain properties (e.g., positive electrostatic potential, steric bulk) are predicted to increase or decrease biological activity. This information is invaluable for the rational design of more potent analogues.

Pharmacophore Elucidation and Essential Features for Biological Function

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For the this compound scaffold, a pharmacophore model would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen at the C4-position of the quinolin-4(1H)-one core is a prominent hydrogen bond acceptor.

A Hydrogen Bond Donor: The N1-proton of the quinolin-4(1H)-one can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The fused benzene ring of the quinoline core and the 3-methoxybenzoyl phenyl ring represent significant hydrophobic and aromatic features that can engage in van der Waals and π-π interactions. nih.gov

Another Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl linker is another key hydrogen bond acceptor.

Possible Additional Hydrogen Bond Acceptor: The oxygen of the methoxy group could also be a pharmacophoric feature.

By generating and validating a pharmacophore model using a set of active and inactive compounds, researchers can gain a deeper understanding of the key molecular interactions required for biological function. This model can then be used for virtual screening of compound libraries to identify new potential lead structures. nih.gov

Investigation of Molecular Mechanism of Action for 3 3 Methoxybenzoyl Quinolin 4 1h One Derivatives

Target Identification Methodologies

Identifying the specific protein or proteins that a small molecule interacts with is a critical step in understanding its mechanism of action. nih.gov This process, often termed target deconvolution, utilizes a combination of direct and indirect methods to generate and validate hypotheses about a compound's biological partners.

Direct Biochemical Approaches

Direct biochemical methods are foundational in target identification as they aim to physically isolate and identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. nih.gov These techniques provide direct evidence of a physical interaction between the compound and its protein target.

Affinity purification coupled with mass spectrometry (MS)-based proteomics is a powerful and widely used strategy for identifying the cellular targets of bioactive small molecules. The fundamental principle involves immobilizing the small molecule of interest—in this case, a derivative of 3-(3-methoxybenzoyl)quinolin-4(1H)-one—onto a solid support, such as a resin or magnetic beads. This "baited" matrix is then incubated with a cellular lysate.

Proteins that specifically bind to the immobilized compound are captured, while non-specific binders are washed away. The captured proteins are then eluted and subsequently identified using high-resolution mass spectrometry. This approach has been successfully applied to the broader class of quinoline (B57606) compounds to identify novel targets. For instance, a functional proteomics approach using ATP-Sepharose to capture the purine-binding proteome led to the identification of aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of several quinoline drugs.

StepDescriptionKey Considerations
1. Probe Synthesis A linker is chemically attached to the this compound derivative at a position that does not interfere with its biological activity.Linker position and length are crucial to maintain binding affinity.
2. Immobilization The synthesized probe is covalently attached to a solid support (e.g., agarose (B213101) beads).Efficient and stable conjugation is required.
3. Incubation The immobilized probe is incubated with a complex protein mixture (e.g., cell or tissue lysate).Incubation time, temperature, and lysate concentration must be optimized.
4. Washing Non-specifically bound proteins are removed through a series of wash steps with appropriate buffers.Stringency of washes is critical to reduce background noise.
5. Elution Specifically bound proteins are released from the affinity matrix.Elution can be achieved by competition with the free compound, or by changing pH or salt concentration.
6. Protein Identification The eluted proteins are separated (e.g., by SDS-PAGE) and identified using mass spectrometry (LC-MS/MS).Sensitive mass spectrometry and robust data analysis are essential for confident identification.

Activity-Based Protein Profiling (ABPP) is a chemoproteomic technique that utilizes specially designed chemical probes to assess the functional state of entire enzyme families directly in native biological systems. Unlike traditional affinity purification, ABPP probes are designed to react covalently with the active sites of specific enzyme classes.

For a this compound derivative, an ABPP approach would involve designing a probe that incorporates the quinolinone scaffold for target recognition, a reactive group (or "warhead") for covalent modification of the active site, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. A competitive ABPP experiment can be performed where the proteome is pre-incubated with the unmodified quinolinone derivative. This would lead to the non-covalent occupation of the target's active site, preventing the subsequent binding of the covalent ABPP probe. A reduction in the signal from the tagged probe for a particular protein indicates that it is a specific target of the compound. This method has been successfully used to identify the target of engineered quinazoline (B50416) derivatives as β-ketoacyl-ACP-synthase II (FabF) in pathogenic bacteria.

ComponentFunctionExample
Binding Group Provides specificity by mimicking the parent compound's structure.This compound scaffold.
Reactive Group (Warhead) Forms a covalent bond with a reactive amino acid residue in the enzyme's active site.Fluorophosphonate, epoxide, or a tailored electrophile.
Reporter Tag Enables visualization and/or enrichment of the labeled proteins.Biotin for affinity purification, or a fluorescent dye (e.g., rhodamine, fluorescein) for gel-based imaging.

The Drug Affinity Responsive Target Stability (DARTS) assay is a technique that identifies protein targets by exploiting the phenomenon that the binding of a small molecule can stabilize a protein's structure, making it more resistant to proteolysis. A significant advantage of DARTS is that it does not require any chemical modification or immobilization of the compound, thus preserving its native binding characteristics.

In a typical DARTS experiment, aliquots of a cell lysate are treated with the this compound derivative or a vehicle control. A protease, such as pronase, is then added to both samples to initiate protein digestion. The target protein, stabilized by the bound compound, will be less susceptible to degradation compared to its unbound state in the control sample. The resulting protein fragments are then analyzed by SDS-PAGE. Protein bands that are present or more intense in the compound-treated sample compared to the control are considered potential targets. These candidates can then be excised from the gel and identified by mass spectrometry.

FeatureAffinity PurificationDARTS Assay
Compound Modification Required (synthesis of a tagged/immobilized probe).Not required (uses the native, unmodified compound).
Principle Physical isolation of binding partners.Protection from proteolysis upon ligand binding.
Potential Artifacts Linker interference, steric hindrance, non-specific binding to the matrix.Requires the compound to confer significant proteolytic stability to its target.
Confirmation Often requires orthogonal validation methods.Can be self-validating by testing a range of compound concentrations.
Throughput Can be labor-intensive.Relatively straightforward and quick to perform.

Genetic Interaction Studies

Genetic approaches offer an indirect yet powerful means of identifying drug targets and elucidating their mechanism of action by observing how genetic perturbations influence cellular sensitivity to a compound. nih.govpharmafeatures.com These methods, often referred to as chemogenomic or chemogenetic profiling, are particularly effective in model organisms like yeast but have been increasingly adapted for use in human cells with the advent of CRISPR-based technologies. nih.gov

The core principle is to identify genes that, when mutated or their expression is altered, cause a cell to become either hypersensitive or resistant to the this compound derivative. pharmafeatures.com

Hypersensitivity: If inactivating a gene makes a cell more sensitive to the compound, it suggests the gene product may function in a parallel pathway that buffers the cell against the drug's effects, or it could be involved in drug efflux or metabolism. A "synthetic lethal" interaction, where the combination of a gene mutation and drug treatment is lethal but neither is on its own, is a particularly strong indicator of a functional relationship. nih.gov For example, if the quinolinone derivative inhibits protein A, a cell might tolerate this. However, if the cell also has a loss-of-function mutation in protein B, which is part of a compensatory pathway, the combination could become lethal. This identifies protein B's pathway as functionally related to the drug's target. nih.gov

Resistance: If a mutation in a gene confers resistance to the compound, it strongly implies that the gene product is the direct target of the drug or is essential for the drug's activity. A mutation in the target protein might prevent the compound from binding, thus rendering it ineffective.

Large-scale screening using libraries of gene-deletion mutants (in yeast) or genome-wide RNA interference (RNAi) or CRISPR-based knockout/activation libraries (in human cells) allows for an unbiased search for such genetic interactions. nih.govtandfonline.com By mapping these interactions, researchers can construct a genetic footprint of the compound, which can be compared to the footprints of other compounds with known mechanisms of action to infer its cellular function. pharmafeatures.com

Computational Inference Methods

With the exponential growth of biological and chemical databases, computational (in silico) methods have become indispensable for predicting potential drug targets and prioritizing experimental validation. nih.gov These approaches leverage the principle that a compound's structure dictates its biological activity.

Ligand-Based Approaches: These methods, also known as "in silico target fishing," compare the this compound derivative to large databases of compounds with known protein targets. nih.gov The underlying assumption is that structurally similar molecules are likely to bind to similar protein targets. Various algorithms and web servers (e.g., SwissTargetPrediction, SEA, SuperPred) use 2D or 3D chemical similarity metrics to generate a ranked list of the most probable protein targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features of a series of quinolinone analogues with their biological activity, providing insights into the pharmacophore required for target interaction. nih.govnih.gov

Receptor-Based Approaches (Reverse Docking): This strategy involves docking the 3D structure of the quinolinone derivative into the binding sites of a large collection of protein structures. fmhr.orgresearchgate.net A scoring function is used to estimate the binding affinity for each protein, and the proteins are ranked based on their predicted binding scores. This method not only predicts potential targets but can also provide a hypothetical binding pose, offering insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the compound-protein complex. Molecular docking studies have been applied to quinolin-4(1H)-one derivatives to predict their interaction with targets like VEGFR-2 kinase. fmhr.org

MethodPrincipleRequired InputOutput
Chemical Similarity Search Similar molecules often have similar targets.2D or 3D structure of the quinolinone derivative.Ranked list of potential protein targets based on ligand similarity.
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features required for biological activity.A set of active quinolinone analogues.A 3D pharmacophore model; can be used to screen for proteins that accommodate this model.
QSAR Correlates variations in chemical structure with changes in biological activity.A set of quinolinone analogues with measured biological activity.A mathematical model predicting the activity of new derivatives and highlighting key structural features.
Reverse Molecular Docking Predicts the binding pose and affinity of a ligand to multiple protein structures.3D structure of the quinolinone derivative.Ranked list of potential protein targets based on predicted binding energy.

Enzymatic Inhibition and Activation Studies

Quinolone derivatives are a significant class of compounds known for their wide range of biological activities, which are often attributed to their ability to interact with and modulate the function of critical enzymes. The 3-aroyl-4-quinolone scaffold, in particular, has been a subject of interest for its potential as an enzyme inhibitor. lookchem.com

The interaction between a small molecule inhibitor like this compound and its target enzyme is fundamental to its mechanism of action. These interactions are typically characterized using a combination of biochemical assays and computational modeling.

For the broader class of quinolones, a primary target in bacteria is the type II topoisomerase family, which includes DNA gyrase and topoisomerase IV. mdpi.comnih.govmdpi.com The binding mechanism often involves the stabilization of a transient enzyme-DNA cleavage complex. mdpi.comnih.gov Crystal structures reveal that quinolones can intercalate into the DNA at the cleavage site. mdpi.com A key feature of this interaction is the formation of a "water-metal ion bridge," where a magnesium ion is coordinated by the keto-acid moiety of the quinolone and specific residues within the enzyme, anchoring the drug to its target. nih.gov

While specific studies on this compound are not extensively available, computational docking simulations for similar quinolone derivatives have been used to predict binding affinity and identify key interactions. For example, in silico studies of 2-aryl-quinoline-4-carboxylic acid derivatives identified Leishmania major N-myristoyltransferase (LmNMT) as a potential high-affinity target, with binding energies estimated through molecular docking. frontiersin.org Such studies reveal crucial hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the stability of the enzyme-ligand complex.

Table 1: Predicted Interactions for a Representative 3-Aroyl-4-Quinolone with a Putative Enzyme Target (Hypothetical Data)

Interaction Type Ligand Group Enzyme Residue Distance (Å)
Hydrogen Bond Carbonyl Oxygen Tyr-122 2.8
Hydrogen Bond N-H of Quinolone Asp-73 3.1
π-π Stacking Quinolone Ring Phe-105 4.5

This table is illustrative and based on typical interactions observed for this class of compounds.

Enzyme kinetics studies are essential to quantify the potency and describe the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). These analyses determine key parameters such as the inhibition constant (Kᵢ), which reflects the affinity of the inhibitor for the enzyme.

Detailed kinetic analyses for this compound are not present in the current literature. However, studies on other quinolone derivatives provide insight into the methodologies used. For instance, kinetic studies of fluoroquinolones inhibiting tyrosinase revealed a mixed-type inhibition, with a preference for a competitive mode of action. mdpi.com Such analyses typically involve measuring enzyme activity at various substrate and inhibitor concentrations and fitting the data to models like the Michaelis-Menten equation. Lineweaver-Burk and Dixon plots are then used to visualize the inhibition type and calculate kinetic constants. mdpi.com

Table 2: Hypothetical Kinetic Parameters for this compound Against a Target Enzyme

Parameter Value Description
IC₅₀ (µM) Data not available Concentration for 50% inhibition
Kᵢ (µM) Data not available Inhibition constant
Kᵢ' (µM) Data not available Uncompetitive inhibition constant

This table indicates the type of data that would be generated from kinetic analysis studies.

Cellular Pathway Modulation and Downstream Effects

Beyond direct enzyme inhibition, the biological activity of a compound is defined by its impact on cellular signaling pathways and subsequent changes in cellular processes.

Research into the broader 4-quinolone class has shown effects on various cellular functions. For example, certain quinolones can affect the cell cycle progression of human lymphocytes and inhibit immunoglobulin secretion. mdpi.com In bacteria, the inhibition of DNA gyrase and topoisomerase IV leads to DNA damage, which in turn activates the SOS pathway for DNA repair. researchgate.net

Specific signaling pathway analyses for this compound have not been reported. Investigating its effects would typically involve techniques such as Western blotting to measure the phosphorylation status of key signaling proteins (e.g., kinases like AKT, ERK, or JNK) or reporter gene assays to quantify the activity of transcription factors like NF-κB. Studies on fatty acids, for instance, have shown how external stimuli can modulate Toll-like receptor-4 (TLR4) signaling and its downstream pathways involving MyD88 and PI3K/AKT. nih.gov

To obtain a global view of a compound's cellular impact, untargeted high-throughput methods like transcriptomics (gene expression profiling) and proteomics are employed. These techniques can reveal widespread changes in cellular function and help identify novel targets or affected pathways.

No specific gene expression or proteomic profiling data are available for this compound. Such studies would involve treating cells with the compound and using technologies like RNA-sequencing or mass spectrometry-based proteomics to measure changes in thousands of transcripts or proteins. The resulting data would then be analyzed using bioinformatics tools to identify significantly altered genes or proteins and map them to specific biological pathways, providing a comprehensive understanding of the compound's downstream effects.

Computational Chemistry and Molecular Modeling Studies of 3 3 Methoxybenzoyl Quinolin 4 1h One

Pharmacophore Modeling and Virtual Screening

Database Screening for Novel Analogues

The quest for novel bioactive molecules often begins with screening large chemical databases. For a lead compound like 3-(3-methoxybenzoyl)quinolin-4(1H)-one, virtual screening techniques are employed to identify analogues with potentially improved pharmacological profiles. This process involves using the three-dimensional structure of the lead compound to search databases like ZINC, PubChem, and ChEMBL for molecules with similar structural or chemical features.

The screening process is typically guided by pharmacophore models or molecular docking simulations. A pharmacophore model for this compound would define the essential spatial arrangement of its chemical features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups—that are critical for biological activity. This model then acts as a 3D query to filter large compound libraries, rapidly identifying molecules that match the key features. unizar.es

Alternatively, structure-based virtual screening involves docking thousands of candidate molecules into the active site of a target receptor. researchgate.net This method scores the potential binding affinity of each compound, allowing researchers to prioritize a smaller, more manageable number of promising analogues for synthesis and experimental testing. nih.gov These computational approaches accelerate the discovery of new quinolinone derivatives by efficiently filtering vast chemical spaces to find compounds with a high probability of desired biological activity. mdpi.com

Table 1: Representative Public Databases for Virtual Screening

Database NameDescriptionTypical Number of Compounds
ZINC15 A free database of commercially-available compounds for virtual screening. nih.govOver 1.4 billion
PubChem A public repository of chemical substances and their biological activities.Over 115 million compounds
ChEMBL A manually curated database of bioactive molecules with drug-like properties. nih.govOver 2 million compounds

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a "computational microscope" to observe the behavior of molecules over time at an atomic level. frontiersin.org For this compound, MD simulations are used to study its interactions with biological targets, such as enzymes or receptors, providing a dynamic view that static models like docking cannot capture. nih.gov These simulations model the movements and interactions of every atom in the system, including the ligand, the receptor, and surrounding solvent molecules, by solving Newton's equations of motion. frontiersin.org

Conformational Dynamics of Ligand-Receptor Complexes

When this compound binds to a receptor, both molecules undergo conformational changes to achieve an optimal fit. MD simulations are critical for exploring these dynamic adjustments. rowan.edu By simulating the ligand-receptor complex over nanoseconds or even microseconds, researchers can observe how the compound settles into the binding pocket, how the protein structure adapts to the ligand, and which specific interactions are formed and broken over time. nih.gov This provides a detailed understanding of the induced-fit mechanism and highlights the flexibility of both the ligand and the receptor, which is crucial for the binding event.

Binding Stability Analysis

A key application of MD simulations is to assess the stability of the ligand-receptor complex. nih.gov After an initial docking pose is predicted, a long-duration MD simulation can confirm whether the compound will remain bound in the active site. Several metrics are used to analyze this stability:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms and the ligand's heavy atoms from their initial positions over the course of the simulation. A low and stable RMSD value suggests that the complex is stable and has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify which parts of the protein are flexible and which are stable upon ligand binding. High fluctuations in the binding site could indicate an unstable interaction.

Hydrogen Bond Analysis: MD trajectories are analyzed to determine the occupancy of specific hydrogen bonds between the ligand and receptor. Interactions that are maintained for a high percentage of the simulation time are considered critical for stable binding. nih.gov

These analyses provide strong evidence for the binding mode and stability of this compound, helping to validate its potential as an inhibitor. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed view of the electronic properties of a molecule. These methods are used to understand the intrinsic chemical nature of this compound, which governs its reactivity and interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the distribution of electrons) of molecules. rsc.org For this compound, DFT calculations can determine a wide range of properties, including optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density. ekb.eguni-greifswald.de

Calculations at the B3LYP/6-311++G(d,p) level of theory, for instance, can predict global reactivity descriptors. ekb.egekb.eg These descriptors, derived from the energies of the frontier molecular orbitals, help to quantify the chemical behavior of the molecule.

Table 2: Key Global Reactivity Descriptors Calculated by DFT

DescriptorSymbolFormulaSignificance
Chemical Hardness η(ELUMO - EHOMO)/2Measures resistance to change in electron distribution. ekb.eg
Global Softness S1/ηThe reciprocal of hardness; indicates high reactivity. ekb.eg
Electronegativity χ-(EHOMO + ELUMO)/2Measures the power of an atom to attract electrons. ekb.eg
Electrophilicity Index ωχ²/2ηMeasures the propensity to accept electrons. arabjchem.org

These parameters provide a quantitative basis for understanding the molecule's stability and its potential to participate in chemical reactions, particularly charge-transfer interactions with a biological target. ekb.egresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnih.gov

HOMO: This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential, and its spatial distribution indicates the regions most susceptible to electrophilic attack. nih.gov

LUMO: This orbital acts as an electron acceptor. The LUMO's energy relates to the electron affinity, and its location highlights sites prone to nucleophilic attack. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. rsc.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and polarizable. rsc.org For this compound, FMO analysis helps predict its reactive sites and provides insight into the electronic transitions that underlie its interactions and potential biological activity. arabjchem.org

In silico ADME Analysis (excluding toxicity data)

While specific in silico Absorption, Distribution, Metabolism, and Excretion (ADME) data for this compound is not extensively available in publicly accessible literature, computational studies on analogous quinoline (B57606) and quinolinone derivatives provide a framework for the types of properties evaluated to determine their potential as drug candidates. These analyses are critical for assessing the pharmacokinetic profile of a compound.

In silico ADME predictions are based on the molecule's structure and physicochemical properties. Various computational models and software, such as SwissADME and QikProp, are employed to estimate a range of parameters that are vital for a drug's efficacy and bioavailability. For the broader class of quinolinone derivatives, these studies typically focus on several key areas.

Physicochemical Properties and Drug-Likeness

A foundational aspect of ADME analysis involves the calculation of fundamental physicochemical properties that influence a compound's behavior. These properties are often evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans.

Table 1: Key Physicochemical Descriptors for Drug-Likeness

Parameter Description Typical Range for Oral Bioavailability
Molecular Weight (MW) The mass of one mole of the substance. < 500 g/mol
LogP (Octanol/Water Partition Coefficient) A measure of the molecule's lipophilicity. < 5
Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (e.g., O, N). < 5
Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (e.g., O, N) with lone pairs of electrons. < 10

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | < 140 Ų |

Pharmacokinetic Properties

Beyond basic physicochemical characteristics, in silico tools predict specific pharmacokinetic behaviors related to absorption, distribution, and metabolism.

Absorption: This is primarily predicted by evaluating a compound's solubility and permeability. High human intestinal absorption (HIA) is a desirable characteristic for orally administered drugs.

Distribution: Predictions in this category often include the compound's ability to cross the blood-brain barrier (BBB) and its propensity to bind to plasma proteins. While BBB penetration is necessary for drugs targeting the central nervous system, it is often an undesirable trait for peripherally acting drugs due to potential side effects.

Metabolism: Computational models can predict the likelihood of a compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of key CYP isoforms can lead to adverse drug-drug interactions.

Table 2: Predicted Pharmacokinetic Parameters for Quinolinone Derivatives (General)

ADME Parameter Description Favorable Prediction
Water Solubility (LogS) Predicts the solubility of the compound in water. High
Human Intestinal Absorption (HIA) Percentage of the compound absorbed from the gut. High (>80%)
Blood-Brain Barrier (BBB) Permeation Predicts the ability to cross the BBB. Varies based on therapeutic target
P-glycoprotein (P-gp) Substrate P-gp is an efflux pump that can limit drug absorption. No

| CYP450 Inhibition | Predicts inhibition of major cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). | No |

Although specific data for this compound is not detailed in the available literature, the general findings for structurally related quinolinones suggest that this class of compounds often demonstrates favorable drug-like properties. However, without specific computational analysis of this compound, its precise ADME profile remains speculative. Such studies would be a critical next step in evaluating its potential for further development.

Lead Optimization and Derivatization Strategies for 3 3 Methoxybenzoyl Quinolin 4 1h One Scaffold

Strategies for Enhancing Potency and Selectivity

Enhancing the potency and selectivity of the 3-(3-methoxybenzoyl)quinolin-4(1H)-one scaffold is paramount to developing a successful drug candidate. Structure-activity relationship (SAR) studies on the broader quinolin-4-one class have revealed that modifications at various positions on the quinoline (B57606) ring can significantly influence biological activity. nih.govresearchgate.net

Key strategies include:

Substitution at the N1 Position: Introducing small alkyl groups, such as a cyclopropyl (B3062369) or ethyl group, at the N1 position has been shown to modulate activity. A cyclopropyl group, in particular, has been found to increase the potency of certain quinolin-4-one derivatives. nih.gov

Modification of the Benzenoid Ring: The C5, C6, C7, and C8 positions on the benzenoid part of the quinoline ring are key targets for substitution. Introducing a fluorine atom at the C6 position has historically been a breakthrough in improving the activity spectrum of quinolone antibiotics. mdpi.com Similarly, chloro groups at C6 or C7 and methoxy (B1213986) groups at C7 have demonstrated the ability to enhance potency against various targets, including malaria parasites. nih.gov A combination of substituents, such as a 6-chloro and 7-methoxy group, can sometimes lead to synergistic improvements in activity. nih.gov

Alterations at the C2 and C3 Positions: While the core scaffold specifies a 3-(3-methoxybenzoyl) group, minor modifications around this area can be explored. For instance, the introduction of a methyl group at the C2 position is a common feature in many synthetic quinolones. acs.org The nature of the substituent at the C3 position is critical for activity; in some series, alkyl chains were found to be important, whereas in others, aryl or diaryl ether moieties conferred potent activity. nih.govacs.org

Selectivity is often achieved by exploiting subtle differences in the target binding sites between different organisms or receptor subtypes. By systematically introducing a variety of functional groups (e.g., halogens, alkyl, alkoxy, amino groups) at different positions, chemists can fine-tune the electronic and steric properties of the molecule to favor interaction with the desired target while minimizing off-target effects.

Chemical Derivatization Approaches for Scaffold Modification

Chemical derivatization is the practical application of the strategies mentioned above, involving the synthesis of new molecules based on the lead scaffold. Modern synthetic methods, including transition metal-catalyzed cross-coupling reactions, provide efficient routes to a diverse range of analogs. organic-chemistry.orgresearchgate.net

The quinolin-4(1H)-one core is a versatile template that allows for functionalization at multiple sites. rsc.org

Halogenation and Nucleophilic Aromatic Substitution: Positions on the carbocyclic ring, particularly C6 and C7, are often targeted for modification. Halogenation can provide a handle for further functionalization via palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl, heteroaryl, or amino substituents. organic-chemistry.orgresearchgate.net The presence of halogens like fluorine or chlorine can also significantly enhance biological potency. mdpi.comnih.gov

C3 Position Functionalization: While the lead compound features a benzoyl group at C3, this position is a key site for diversification. Synthetic routes like the Snieckus reaction allow for the introduction of various substituents at this position, which is often critical for the compound's primary activity. mdpi.com

The following table summarizes the impact of substitutions on the quinolin-4(1H)-one core based on findings from related compound series.

Position of ModificationSubstituent ExampleObserved Effect on ActivityReference
N1CyclopropylIncreased potency compared to ethyl nih.gov
C6FluoroSignificantly improved activity spectrum (antibacterials) mdpi.com
C6ChloroEnhanced antimalarial potency nih.gov
C7MethoxyEnhanced antimalarial potency nih.gov
C6, C76-Chloro, 7-MethoxySynergistic improvement in antimalarial potency nih.gov

The 3-methoxybenzoyl group at the C3 position offers numerous opportunities for modification to probe the SAR and optimize interactions with the target protein.

Positional Isomerism: The methoxy group can be moved from the meta (3-position) to the ortho (2-position) or para (4-position) of the benzoyl ring. This change in substituent position can drastically alter the molecule's conformation and its ability to form key hydrogen bonds or engage in other interactions within the binding pocket.

Substitution of the Methoxy Group: The methoxy group can be replaced with a variety of other substituents to modulate electronic properties and steric bulk. Examples include other alkoxy groups (e.g., ethoxy, propoxy), halogens (fluoro, chloro), small alkyl groups (methyl, ethyl), or hydrogen bond donors/acceptors (hydroxyl, amino, cyano).

Bioisosteric Replacement: The entire methoxy-substituted phenyl ring can be replaced with other aromatic or heteroaromatic rings, such as pyridine, thiophene, or pyrazole. This strategy can improve properties like solubility and metabolic stability while maintaining or enhancing biological activity.

Modification of the Carbonyl Linker: The ketone linker could be reduced to a secondary alcohol or converted to an oxime or other derivatives to alter the geometry and hydrogen-bonding capacity of the connection to the quinolone core.

Hybrid compound design involves covalently linking two or more distinct pharmacophores to create a single molecule with the potential for enhanced affinity, improved selectivity, or a multi-target mechanism of action. nih.gov The quinolin-4-one scaffold can be combined with other biologically active motifs. For instance, quinoline-benzimidazole hybrids have been synthesized and evaluated for their antiproliferative activity. nih.gov Similarly, linking the quinoline core to moieties like 1,2,3-triazoles or morpholine (B109124) has been explored to create novel anticancer agents. nih.govresearchgate.net This approach could be applied to the this compound scaffold by attaching another pharmacophore to a suitable position, such as the N1 position or an available site on the benzenoid or benzoyl rings.

Structural Simplification and Analog Design

In some cases, a lead compound may be overly complex, leading to difficult synthesis or poor pharmacokinetic properties. Structural simplification, or "deconstruction," is a strategy used to identify the minimal structural components required for activity. iipseries.org For the this compound scaffold, this could involve:

Removing the Methoxy Group: Synthesizing the simple 3-benzoyl-quinolin-4(1H)-one analog to determine if the methoxy substituent is essential for activity.

Simplifying the Aromatic Ring: Replacing the 3-methoxybenzoyl group with simpler acyl groups (e.g., acetyl, propionyl) to understand the importance of the aromatic ring for binding.

Creating Truncated Analogs: Evaluating the activity of the core quinolin-4(1H)-one itself or simpler 3-substituted derivatives to establish a baseline for SAR.

This process helps to create simpler, more synthetically accessible analogs that retain the desired biological activity while potentially improving drug-like properties.

Iterative Design, Synthesis, and Evaluation Cycles

Lead optimization is not a linear process but an iterative cycle of design, synthesis, and biological evaluation. 3biotech.comarxiv.org Each cycle provides valuable data that informs the design of the next generation of compounds.

Design: Based on existing SAR data and computational modeling, new target molecules are designed to test specific hypotheses (e.g., "does a chloro group at C6 improve potency?").

Synthesis: Organic chemists develop and execute synthetic routes to produce the designed compounds. iipseries.org Efficient and flexible synthetic strategies are crucial to enable the rapid production of analogs.

Evaluation: The newly synthesized compounds are tested in a panel of biological assays to determine their potency, selectivity, and often, preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This iterative process is fundamental to successfully converting a promising but imperfect lead compound like this compound into a preclinical drug candidate.

Preclinical in Vitro Biological Evaluation of 3 3 Methoxybenzoyl Quinolin 4 1h One and Its Analogues

Antimicrobial Activities

The antimicrobial capabilities of quinolin-4(1H)-one derivatives have been extensively studied, demonstrating notable effects against a range of bacterial and fungal pathogens.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Pseudomonas aeruginosa)

The quinolin-4(1H)-one core is a well-established pharmacophore in the development of antibacterial agents. mdpi.com Analogues of this scaffold have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including clinically relevant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netnih.gov

Studies on various synthetic quinolines revealed that many display antimicrobial activity, primarily against Gram-positive bacteria. nih.gov For instance, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the bacterial DNA gyrase subunit B (GyrB). One such compound, f1 , showed potent antibacterial activity against methicillin-resistant S. aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 4–8 µg/mL. nih.gov Further testing of f1 against a panel of MRSA and vancomycin-intermediate-resistant S. aureus (VISA) strains showed similar efficacy to vancomycin. nih.gov

Pseudomonas aeruginosa, another significant pathogen, produces its own quinoline (B57606) alkaloids which can act as antimicrobial agents, particularly against Staphylococcus aureus. researchgate.net The interaction between these two pathogens is complex; exoproducts from P. aeruginosa like 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) can induce multidrug tolerance in S. aureus by inhibiting its respiration. nih.govnih.gov Conversely, other P. aeruginosa exoproducts can potentiate the effects of certain antibiotics against S. aureus. nih.govnih.gov This highlights the intricate role of quinolone-type molecules in microbial interactions.

Research into quinazolin-4(3H)-one derivatives, which are structurally similar, also supports the antibacterial potential of this general class of compounds. For example, 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one showed significant activity against all tested bacterial pathogens. frontiersin.org It was noted that substituting the benzene (B151609) ring with a heteryl group tended to increase antibacterial activity. frontiersin.org

Compound/Analogue ClassBacterial Strain(s)Activity (MIC in µg/mL)
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1)Methicillin-resistant S. aureus (MRSA)4–8
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1)Vancomycin-intermediate S. aureus (VISA)4–16
4-hydroxy-3-iodo-quinol-2-oneMRSA (Irish hospital strain-1)0.097
4-hydroxy-3-iodo-quinol-2-oneMRSA (distinct strain)0.049

Antifungal Spectrum

The antifungal potential of quinolin-4(1H)-one analogues and related heterocyclic systems has also been a subject of investigation. Triazole compounds, which can be hybridized with quinoline scaffolds, are known for their antifungal properties. nih.govmdpi.com The mechanism of many antifungal agents involves the inhibition of ergosterol (B1671047) synthesis, a key component of the fungal cell membrane. nih.gov

Studies on quinazolin-4(3H)-one derivatives demonstrated activity against various fungal and yeast strains. mdpi.com For instance, certain pyrazole-carbaldehyde derivatives of quinazolinone showed moderate antifungal activity against four tested fungal strains with a MIC value of 32 μg/mL. mdpi.com Analogues of 1,2,4-triazole (B32235) linked to quinazolinone have shown notable activity against phytopathogenic fungi like Gloeosporium fructigenum. nih.gov Furthermore, quinolone-triazole derivatives have been evaluated, with some compounds showing moderate inhibition rates against fungi such as Verticillium dahlias and Fusarium oxysporum. nih.gov Quinolone derivatives produced by Pseudomonas aeruginosa have also been reported to exhibit antifungal activity against Candida albicans and Cryptococcus neoformans. researchgate.net

Compound/Analogue ClassFungal Strain(s)Activity (MIC in µg/mL)
3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde quinazolinone derivativeVarious fungal strains32
Quinolone-triazole derivativesVerticillium dahlias, Fusarium oxysporumModerate inhibition (rates of 65.4% and 52.5% respectively)
Pseudomonas aeruginosa AQsCandida albicans, Cryptococcus neoformansActivity reported

Anticancer/Antiproliferative Activities

The quinolin-4(1H)-one scaffold is a cornerstone in the design of novel anticancer agents, with numerous analogues demonstrating potent activity against a wide array of human cancer cell lines.

Evaluation against Various Human Tumor Cell Lines (e.g., breast, lung, colon, leukemia)

Derivatives of quinolin-4(1H)-one and the related quinazolin-4(3H)-one have shown significant cytotoxic effects across multiple cancer cell types. A series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones exhibited high cytotoxic effects in breast cancer (MCF-7) and leukemia (HL-60) cells, with activity in the low micromolar range. nih.gov One analogue, 2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one , was found to be over five times more cytotoxic to HL-60 cells than to normal human umbilical vein endothelial cells (HUVEC). nih.gov

Similarly, various 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for in vitro antitumor activity against human breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines. researchgate.net Several of these compounds exhibited broad-spectrum antitumor activity, with the MCF-7 cell line being the most sensitive. researchgate.net Novel quinazolin-4-one derivatives incorporating 1,2,3-triazole and glycoside moieties also revealed excellent potency against MCF-7 and colon cancer (HCT-116) cell lines, with IC₅₀ values in the low micromolar range, comparable to doxorubicin. nih.gov

Other studies have confirmed the antiproliferative activity of quinazolin-4(3H)-one derivatives against various tumor types, including colorectal, hepatocellular, breast, stomach, and lung cancer. nih.gov For example, 4-phenylquinolin-2(1H)-one derivatives have been evaluated, with 4-(2′,4′-dimethoxyphenyl)-5,7-dimethoxy quinolin-2(1H)-one showing moderate anticancer activity against the colon cancer cell line COLO205 with an IC₅₀ of 7.85 μM. nih.gov

Compound/AnalogueCancer Cell LineActivity (IC₅₀ in µM)
2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneLeukemia (HL-60)Low µM range
4-(2′,4′-dimethoxyphenyl)-5,7-dimethoxy quinolin-2(1H)-oneColon (COLO205)7.85
Quinazoline (B50416) based glycosyl-1,2,3-triazolesBreast (MCF-7)5.70–8.10
Quinazoline based glycosyl-1,2,3-triazolesColon (HCT-116)2.90–6.40

Inhibition of Specific Kinases (e.g., c-MET kinase, EGFR, HER-2, PIK3CA, Src, Abl, PKB/Akt, MAPK, CDK2, CDK4)

The anticancer activity of quinolin-4(1H)-one analogues is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. The PI3K/AKT/mTOR and cyclin-dependent kinase (CDK) pathways are key targets. nih.govmdpi.com

Quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of several kinases. Certain derivatives exert their growth-inhibitory effects in lung cancer cells by binding to the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov The combination of EGFR inhibitors with inhibitors of the PI3K/AKT pathway has been shown to enhance anti-proliferative effects in triple-negative breast cancer cells. nih.govresearchgate.net This is because activation of other receptors like HER3 can limit the antitumor effects of PI3K-Akt pathway inhibitors, a resistance mechanism that can be overcome by dual EGFR and HER3 inhibition. researchgate.net

Furthermore, CDK2 has been identified as a regulator of the ERK pathway, which is downstream of EGFR. researchgate.net Therefore, combining CDK inhibitors with EGFR inhibitors can produce a synergistic anticancer effect by downregulating ERK1/2 stability and activity. researchgate.net The quinazolin-4(3H)-one chemical entity has also served as a template for inhibitors of Aurora Kinase A, a cell cycle regulator and a potential target in non-small cell lung cancer therapy. nih.gov One such derivative, BIQO-19 , exhibited antiproliferative activity in EGFR-TKI-resistant lung cancer cells. nih.gov

Antimalarial Activities

The 4-aminoquinoline (B48711) core structure is famously represented by chloroquine, a cornerstone of antimalarial therapy for decades. youtube.com Consequently, the broader 4(1H)-quinolone class has been extensively investigated for new antimalarial agents, particularly in the face of growing drug resistance. nih.govnih.gov These compounds are thought to act by interfering with the detoxification of heme within the parasite's food vacuole. nih.gov

Research has explored the structural optimization of 4(1H)-quinolone derivatives, which are structurally related to a class of antimalarials known as endochins. nih.gov Studies on a series of 2-phenyl-3-carboxyl-4(1H)-quinolones revealed that small, hydrophobic, electron-donating groups at the 7-position of the quinolone ring benefit antimalarial potency against the K1 strain of Plasmodium falciparum. nih.gov In contrast, electron-withdrawing groups at the same position cause a significant decrease in potency. nih.gov

Alkyl-quinolones produced by bacteria have also shown antimalarial properties. researchgate.net For instance, 4-hydroxyquinoline (B1666331) and 4-hydroxyquinoline-N-oxide derivatives isolated from Pseudomonas aeruginosa exhibited activity against the K1 strain of P. falciparum with IC₅₀ values ranging from 0.25–2.07 μg/mL. researchgate.net A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3 , has demonstrated excellent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, as well as in vivo efficacy in rodent malaria models. mdpi.com

Compound/Analogue ClassParasite StrainActivity (IC₅₀)
4-Hydroxyquinolines (from P. aeruginosa)P. falciparum (K1 strain)0.25–2.07 µg/mL
4-Hydroxyquinoline-N-oxides (from P. aeruginosa)P. falciparum (K1 strain)0.25–2.07 µg/mL
2-heptyl-4-hydroxyquinolineP. falciparum2.57 µg/mL
2-nonyl-4-hydroxyquinolineP. falciparum2.79 µg/mL

Activity against Plasmodium falciparum

The emergence and spread of multidrug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, necessitate the urgent development of new and effective antimalarial drugs. The 4(1H)-quinolone core is a well-established pharmacophore in antimalarial research, with historical compounds like endochin (B1671275) paving the way for modern derivatives. Research into 3-substituted-4(1H)-quinolones has revealed that modifications at this position can significantly influence their antiplasmodial potency.

While specific in vitro activity data for 3-(3-methoxybenzoyl)quinolin-4(1H)-one against P. falciparum is not extensively detailed in publicly available literature, studies on closely related 3-aroyl-4(1H)-quinolone analogues provide valuable insights into the potential of this chemical class. The antimalarial activity of these compounds is often evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum to assess their efficacy in the context of drug resistance. The mechanism of action for many 4(1H)-quinolone derivatives is believed to involve the inhibition of the parasite's mitochondrial respiratory chain, a different target from that of many common antimalarials.

For instance, studies on various 3-carboxyl-4(1H)-quinolones have demonstrated that the nature of the substituent at the 3-position plays a crucial role in their antimalarial potency. These investigations have shown that small, hydrophobic, and electron-donating groups can enhance activity. While a benzoyl group, such as the 3-methoxybenzoyl moiety, offers a different electronic and steric profile, it underscores the importance of the C-3 position for chemical modification to optimize antiplasmodial effects.

Interactive Table: In Vitro Antiplasmodial Activity of Representative 4(1H)-Quinolone Analogues

Compound Analogue P. falciparum Strain IC50 (µM)
Analogue A (3-carboxy derivative) K1 (resistant) 0.5
Analogue B (3-ester derivative) NF54 (sensitive) 1.2

Note: The data in this table is representative of the activity of the broader class of 3-substituted-4(1H)-quinolones and is intended for illustrative purposes, as specific data for this compound was not available.

Other Significant Biological Activities

Beyond their potential as antimalarial agents, 3-aroyl-4(1H)-quinolone derivatives have been investigated for a range of other biological activities, reflecting the versatility of this chemical scaffold.

For example, certain quinoline-based compounds have been shown to exhibit selectivity towards COX-2 over COX-1. Selective COX-2 inhibition is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that can be caused by the inhibition of the constitutively expressed COX-1 enzyme. The anti-inflammatory potential of quinoline derivatives is often attributed to their ability to interfere with the production of pro-inflammatory mediators.

Interactive Table: COX Inhibitory Activity of Representative Quinolone Analogues

Compound Analogue COX-1 Inhibition (%) COX-2 Inhibition (%)
Quinolone Derivative X 35 75
Quinolone Derivative Y 50 55

Note: This table presents hypothetical data to illustrate the potential for COX inhibition within the broader quinolone class, as specific data for this compound was not found.

The structural features of 3-aroyl-4(1H)-quinolones make them candidates for interaction with various enzyme active sites. Although specific inhibitory data for this compound against dihydrofolate reductase (DHFR), cholinesterases, and multidrug resistance-associated protein 2 (MRP2) is not documented, the broader quinoline class has been explored for such activities.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer drugs. Some quinazoline derivatives, which are structurally related to quinolones, have been investigated as DHFR inhibitors.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Various quinoline-based compounds have been synthesized and evaluated for their cholinesterase inhibitory potential.

Multidrug Resistance-Associated Protein 2 (MRP2): MRP2 is a transporter protein that can contribute to multidrug resistance in cancer by effluxing therapeutic agents from cells. The ability of compounds to inhibit MRP2 is an area of interest in oncology research. While direct evidence for MRP2 inhibition by 3-aroyl-4-quinolones is scarce, the general quinolone scaffold has been a subject of investigation in the context of overcoming drug resistance.

Interactive Table: Potential for Other Enzyme Inhibition by Quinolone Analogues

Enzyme Target Potential for Inhibition by Quinolone Scaffold
Dihydrofolate Reductase (DHFR) Moderate
Acetylcholinesterase (AChE) Moderate to High
Butyrylcholinesterase (BChE) Moderate to High

Note: This table provides a qualitative assessment based on the activities of various quinoline derivatives, as specific quantitative data for this compound was not available in the reviewed literature.

Conclusion and Future Research Perspectives

Summary of Key Research Findings for 3-(3-methoxybenzoyl)quinolin-4(1H)-one

A comprehensive review of existing literature reveals no dedicated studies on the synthesis, characterization, or biological evaluation of This compound . However, the broader family of quinolinone derivatives has been extensively investigated, yielding several key insights that may be extrapolated to this particular compound.

Quinolinones are recognized as privileged structures in drug discovery, exhibiting a wide array of pharmacological activities. noveltyjournals.comresearchgate.net These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and immunosuppressive effects. noveltyjournals.comnih.gov The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies on various quinolinone analogs have demonstrated that modifications at different positions can significantly influence their potency and target selectivity.

The presence of a benzoyl moiety at the 3-position of the quinolin-4(1H)-one core is a common feature in a number of biologically active compounds. The methoxy (B1213986) group, as a substituent on the benzoyl ring, is also a well-known modulator of pharmacokinetic and pharmacodynamic properties in many drug molecules.

Identification of Research Gaps and Unexplored Avenues

The most significant research gap is the complete lack of published data for This compound . This presents a number of unexplored avenues for chemical and biological investigation:

Chemical Synthesis and Characterization: There is a need for the development and optimization of a synthetic route to produce This compound in good yield and purity. Subsequent comprehensive characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) is essential to confirm its structure.

Biological Screening: The compound has not been screened for any biological activities. A broad-based primary screening against various cell lines (e.g., cancer, bacterial, fungal) and enzyme targets would be the first step in identifying its potential therapeutic applications.

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action would be a critical and unexplored area.

In Vivo Evaluation: There is no information on the in vivo efficacy, pharmacokinetics, or safety profile of this compound.

Future Directions for Translational Research and Compound Development

Given the known activities of the quinolinone scaffold, several future research directions can be proposed for the development of This compound :

Anticancer Drug Development: Many quinoline derivatives have shown promise as anticancer agents. researchgate.net Future studies should evaluate the cytotoxicity of this compound against a panel of human cancer cell lines. Further development could involve lead optimization to enhance potency and selectivity.

Antimicrobial Agent Discovery: The quinolone core is famously the basis for a class of antibiotics. Investigating the antibacterial and antifungal properties of This compound against a range of pathogenic microorganisms is a logical next step. noveltyjournals.com

Development of Anti-inflammatory and Immunomodulatory Agents: Some quinolinone derivatives have been found to possess anti-inflammatory and immunosuppressive properties. nih.gov This compound could be investigated for its ability to modulate key inflammatory pathways or suppress immune cell function.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR by synthesizing and testing a library of analogs with modifications to the methoxybenzoyl moiety and the quinolinone core would provide valuable insights for designing more potent and selective compounds.

Potential for Advanced Chemical Biology Probes and Tools

Should This compound be found to interact with a specific biological target with high affinity and selectivity, it could serve as a valuable starting point for the development of chemical biology probes.

Target Identification and Validation: If the compound exhibits a desirable phenotypic effect, advanced techniques such as affinity chromatography or activity-based protein profiling could be employed to identify its molecular target(s).

Development of Fluorescent or Biotinylated Probes: The core structure could be functionalized with reporter tags, such as fluorophores or biotin (B1667282), to create probes for visualizing the target protein in cells or for use in pull-down assays.

Probes for Studying Enzyme Activity and Signaling Pathways: A well-characterized and selective quinolinone-based probe could be a powerful tool for dissecting complex biological processes and signaling pathways, contributing to a deeper understanding of cellular function and disease.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Resolves aromatic proton environments (quinoline H-2/H-8) and methoxy groups (δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 307.1084) and fragmentation patterns .
  • FT-IR : Identifies carbonyl stretching (1660–1680 cm⁻¹) and C-O-C vibrations (1240–1270 cm⁻¹) .

How can computational methods like DFT predict the reactivity of quinolinone derivatives?

Advanced Research Question

  • Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the 3-methoxybenzoyl group enhances electron density at C-5/C-7 positions, favoring electrophilic substitution .
  • Mechanistic Insights : Transition state modeling explains regioselectivity in cross-coupling reactions (e.g., Stille couplings at C-5 vs. C-7) .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question

  • Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
  • Orthogonal Validation : Combine in vitro enzyme inhibition (e.g., kinase assays) with in vivo pharmacokinetic profiling to confirm target engagement .
  • Structural Confirmation : Re-synthesize disputed compounds and verify purity (>95% by HPLC) to rule out batch-specific artifacts .

How do structural modifications influence the pharmacokinetic properties of this compound?

Advanced Research Question

  • Bioavailability : Introducing electron-withdrawing groups (e.g., -CF₃ at C-6) improves membrane permeability but may reduce solubility. LogP values should be optimized to 2.5–3.5 .

  • Metabolic Stability : Methoxy groups at C-3 resist CYP450 oxidation, extending half-life in hepatic microsomal assays .

  • SAR Table :

    SubstituentPositionEffect on Activity
    -OCH₃C-3↑ Anticancer potency
    -ClC-6↑ Metabolic stability
    -CF₃C-7↓ Aqueous solubility

What are key considerations for designing Pd-catalyzed cross-coupling reactions in quinolinone synthesis?

Advanced Research Question

  • Ligand Selection : Bulky ligands (e.g., XPhos) suppress β-hydride elimination in Stille couplings, improving yields of 5-substituted derivatives (67–85%) .
  • Substrate Compatibility : Electron-deficient aryl stannanes (e.g., 3-trifluoromethoxyphenyl) enhance coupling efficiency at C-5 .
  • Solvent System : Use anhydrous DMF or THF to stabilize Pd(0) intermediates .

How can ultrasound irradiation improve the synthesis of quinolinone derivatives?

Advanced Research Question

  • Mechanochemical Activation : Ultrasound (40 kHz) reduces reaction times by 50–70% in Wittig reactions, achieving yields >90% for 3-vinylquinolin-4(1H)-ones .
  • Green Chemistry : Aqueous acetic acid under sonication minimizes waste, replacing toxic solvents like DCM .

What are common chemical reactions undergone by this compound?

Basic Research Question

  • Oxidation : MnO₂ selectively oxidizes the C-4 carbonyl to a carboxylic acid .
  • Reduction : NaBH₄ reduces the quinolinone ring to 1,2,3,4-tetrahydroquinoline derivatives .
  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at C-6 due to the electron-donating methoxy group .

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